

Spectroscopic Profile of Oxetane-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxetane-3-carbaldehyde

Cat. No.: B578757

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of novel building blocks is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the increasingly important synthetic intermediate, **oxetane-3-carbaldehyde**.

This document summarizes the key spectroscopic data for **oxetane-3-carbaldehyde**, presenting it in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the acquisition of this data are also provided, ensuring reproducibility and accurate interpretation.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from the spectroscopic analysis of **oxetane-3-carbaldehyde**.

Table 1: ^1H NMR Data for **Oxetane-3-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.85	s	-	1H	CHO
4.93 - 4.85	m	-	2H	OCH ₂
4.79 - 4.71	m	-	2H	OCH ₂
3.85 - 3.75	m	-	1H	CHCHO

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for **Oxetane-3-carbaldehyde**

Chemical Shift (δ) ppm	Assignment
200.1	CHO
71.8	OCH ₂
49.5	CHCHO

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data for **Oxetane-3-carbaldehyde**

Wavenumber (cm ⁻¹)	Assignment
2926	C-H stretch (aliphatic)
2855	C-H stretch (aliphatic)
1728	C=O stretch (aldehyde)
980	Oxetane ring vibration

Sample phase: Neat

Table 4: Mass Spectrometry (MS) Data for **Oxetane-3-carbaldehyde**

m/z	Ion
87.04	[M+H] ⁺

Ionization method: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above. These protocols are based on the first published synthesis and characterization of **oxetane-3-carbaldehyde** by Sutton, S. C. et al.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **oxetane-3-carbaldehyde** (approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **oxetane-3-carbaldehyde** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Data Format: Transmittance

Data Processing: The resulting interferogram was processed using a standard FTIR software package to generate the infrared spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **oxetane-3-carbaldehyde** was prepared in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

Instrumentation: Mass spectral analysis was performed on a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

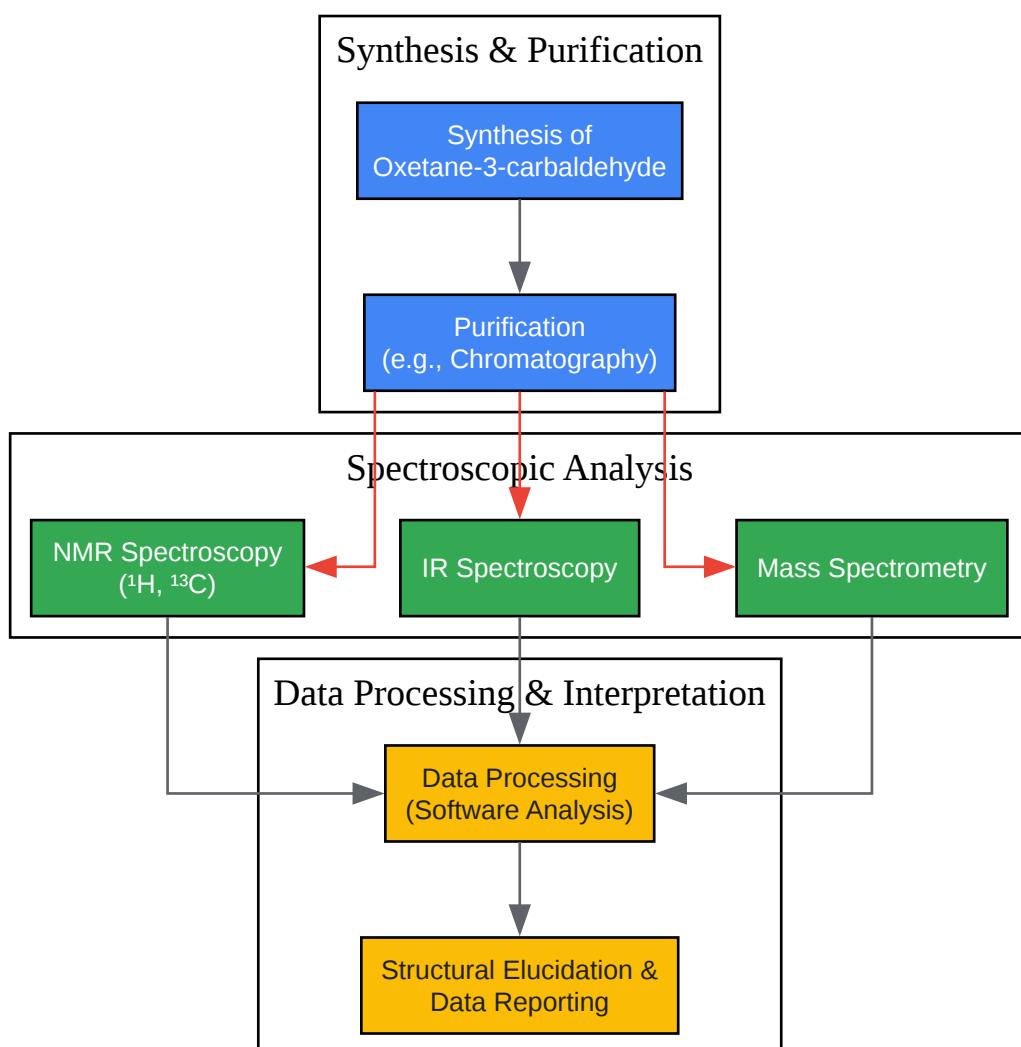
Acquisition Parameters:

- Ionization Mode: Positive ion mode
- Mass Range: m/z 50 - 500
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C

Data Processing: The acquired mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the protonated molecular ion $[M+H]^+$.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **oxetane-3-carbaldehyde**.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Oxetane-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578757#spectroscopic-data-of-oxetane-3-carbaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com